molecular formula C16H31N3O2 B6156312 tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate CAS No. 198627-75-7

tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate

Cat. No.: B6156312
CAS No.: 198627-75-7
M. Wt: 297.44 g/mol
InChI Key: OLXGQEDRTXGTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate is a piperidine-piperazine hybrid molecule featuring a tert-butyl carbamate protecting group. This scaffold is widely utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic properties, such as solubility and metabolic stability. The compound’s piperazine moiety provides a secondary amine for further functionalization, while the tert-butyl group enhances steric protection during synthetic steps .

Properties

CAS No.

198627-75-7

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(2-piperazin-1-ylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-5-14(6-11-19)4-9-18-12-7-17-8-13-18/h14,17H,4-13H2,1-3H3

InChI Key

OLXGQEDRTXGTEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCNCC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-(2-Haloethyl)piperidine-1-carboxylate

The halogenated ethyl-piperidine intermediate serves as a critical precursor. A two-step process is commonly employed:

  • Hydroxymethyl to Haloethyl Conversion :
    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate or its bromo analog. For example, SOCl₂ in dichloromethane (DCM) at 0–25°C converts the hydroxyl group to chloride in 85–90% yield.

  • Mesylation Alternative :
    Reacting the hydroxymethyl derivative with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) produces tert-butyl 4-(methylsulfonyloxyethyl)piperidine-1-carboxylate. This mesylated intermediate exhibits superior leaving-group properties, facilitating nucleophilic substitution.

Piperazine Coupling

The haloethyl or mesylated intermediate undergoes alkylation with piperazine under varied conditions:

ConditionsSolventBaseTemp (°C)Time (h)YieldSource
1.5 eq piperazineDMFK₂CO₃100–1052495%
2.0 eq piperazineDMACsF851858%
1.2 eq piperazineNMPCs₂CO₃801272%

Mechanistic Insights :

  • Polar aprotic solvents (DMF, DMA) enhance nucleophilicity of piperazine.

  • CsF and Cs₂CO₃ promote SN2 displacement by weakening the C–O bond in mesylated intermediates.

  • Elevated temperatures (80–105°C) accelerate reaction kinetics but may risk tert-butyl group cleavage above 110°C.

Reductive Amination Strategies

Synthesis of tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate

Oxidation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate using pyridinium chlorochromate (PCC) in DCM yields the ketone intermediate. Subsequent reductive amination with piperazine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) affords the target compound in 65–70% yield.

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Requires strict pH control to prevent over-reduction.

Protective Group Manipulation

Dual Boc Protection-Deprotection

To prevent polyalkylation, piperazine is temporarily protected as its Boc derivative:

  • Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃, yielding tert-butyl piperazine-1-carboxylate (90–95%).

  • Alkylation : The protected piperazine reacts with tert-butyl 4-(2-mesylethyl)piperidine-1-carboxylate in DMA/CsF at 85°C (18 h, 60% yield).

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the Boc group, yielding the free piperazine derivative (85–90%).

Key Data :

  • Boc stability under alkylation conditions ensures mono-functionalization.

  • TFA-mediated deprotection is efficient but requires careful solvent removal to avoid residual acidity.

Comparative Analysis of Methodologies

Yield and Scalability

  • Nucleophilic Substitution : Highest yields (95%) but requires stoichiometric base and inert conditions.

  • Reductive Amination : Moderate yields (65–70%) but suitable for acid-sensitive substrates.

  • Dual Protection : Balances yield (60%) with selectivity, ideal for gram-scale synthesis.

Purity and Workup

  • Crude products from alkylation routes often require column chromatography (SiO₂, MeOH/DCM).

  • Crystallization from ethanol/water mixtures improves purity (>98% by HPLC).

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent advances utilize continuous flow systems for mesylation and alkylation steps, reducing reaction times from hours to minutes and improving yields by 10–15%.

Green Chemistry Approaches

  • Solvent Recycling : NMP and DMA are recovered via distillation, reducing waste.

  • Catalytic Cs Salts : CsF is reused via ion-exchange resins, lowering costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .

Scientific Research Applications

Synthesis Pathways

The synthesis of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate typically involves several steps, including:

  • Formation of the Piperidine Ring : Starting from a suitable piperidine precursor.
  • Introduction of the Piperazine Moiety : Utilizing ethylene linkers to attach the piperazine group.
  • Esterification : Converting the carboxylic acid derivative into the tert-butyl ester.

These synthetic pathways can vary based on available starting materials and desired purity levels.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals targeting central nervous system (CNS) disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Neuropharmacology

Recent studies indicate that compounds with similar structures can modulate neurotransmitter receptors, which are crucial for mood regulation and cognitive function. Interaction studies have focused on:

  • Binding Affinity : Evaluating how well the compound binds to various receptors.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Drug Development

The compound's reactivity allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent. Its potential applications include:

  • Antidepressants
  • Anxiolytics
  • Cognitive enhancers

Case Study 1: CNS Targeting

A study published in Journal of Medicinal Chemistry investigated the binding affinity of various piperidine derivatives to serotonin receptors. This compound exhibited promising results, indicating its potential as a lead compound for developing new antidepressants.

Case Study 2: Pharmacokinetic Profiling

In another study focusing on pharmacokinetics, researchers assessed the absorption rates and metabolic stability of this compound in animal models. Results showed favorable profiles compared to existing CNS drugs, suggesting it could be developed into a viable therapeutic option.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, leading to changes in their activity. The compound can modulate the activity of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s closest analogs differ primarily in substituents on the piperidine ring or the ethyl linker. Key examples include:

Compound Name Substituent/R-Group Key Structural Features Reference ID
tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) Indazole Aromatic heterocycle (indazole) enhances π-π interactions.
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl Hydrophobic aromatic group increases lipophilicity.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperidin-4-yl Dual piperidine-piperazine backbone for multivalent binding.
tert-Butyl 4-(5-(pyrimidin-4-yl)-imidazol-1-yl)piperidine-1-carboxylate (20) Imidazole-pyrimidine Bicyclic system for kinase inhibition.

Physical Properties

Compound Name Physical State Melting Point (°C) Molecular Weight (g/mol) Key Data Source
tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate Not reported N/A ~269.38*
Compound 24 () White solid 68–70 557.3 (M+H)+
PK03447E-1 (tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) Light yellow solid Not reported 277.36

*Calculated based on molecular formula C14H27N3O2.

Biological Activity

tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate, with the CAS number 198627-75-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C16H31N3O2
  • Molecular Weight : 297.44 g/mol
  • Structure : The compound features a piperidine ring substituted with a piperazinyl group and a tert-butyl ester, which contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives under controlled conditions. This process can be optimized for yield and purity using techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine moiety enhances its affinity for neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.

Therapeutic Applications

  • CNS Disorders : Research indicates that compounds similar to this compound exhibit potential neuroprotective effects and may be beneficial in treating conditions such as anxiety and depression.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. For instance, a study highlighted its enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Similar piperidine derivatives have shown promise as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

StudyFindings
Malawska & Gobec (2023)Investigated multi-targeted approaches for Alzheimer's treatment, finding that piperazine derivatives exhibited antiaggregatory effects against amyloid-beta proteins .
Recent Advances in Piperidine DerivativesDiscussed the synthesis of various piperidine derivatives with promising anticancer activities through innovative synthetic routes .
Structure–Activity Relationship StudiesIdentified key structural components necessary for effective inhibition of cholinesterase and monoamine oxidase B, suggesting modifications that enhance biological activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its solubility and stability due to the tert-butyl group. Toxicological assessments indicate potential risks associated with high doses, including acute toxicity and skin irritation .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Piperazine functionalization : Reacting piperazine with a tert-butyl-protected piperidine derivative. (ii) Carbamate formation : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to introduce the Boc protecting group . (iii) Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
  • Key Considerations : Steric hindrance from the tert-butyl group may necessitate extended reaction times or elevated temperatures (40–60°C) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine and tert-butyl group signals (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., C₁₆H₃₀N₃O₂⁺ requires m/z 296.2276) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal via licensed chemical waste contractors .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • By-Product Mitigation : Monitor reaction progress via TLC and quench excess Boc anhydride with aqueous washes .
    • Data Insight : Pilot reactions show yields improve from 60% to 85% when using DMF at 50°C for 12 hours .

Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperazine CH₂ groups) .
  • X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .
  • Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, Reaxys) for analogous tert-butyl piperazine derivatives .

Q. How does this compound interact with biological targets in drug discovery research?

  • Methodological Answer :
  • Molecular Docking : Screen against GPCRs or kinase targets using software like AutoDock Vina; the piperazine moiety often engages in hydrogen bonding .
  • In Vitro Assays : Test for α-adrenergic or serotonin receptor modulation via competitive binding assays (IC₅₀ determination) .
  • Metabolic Stability : Assess Boc group deprotection in liver microsomes to evaluate prodrug potential .

Contradictions and Risk Mitigation

  • Safety Data Conflicts : While some sources classify the compound as non-hazardous , others recommend treating it as a potential irritant .
    • Resolution : Conduct a tiered risk assessment using in-house toxicity screening (e.g., Ames test for mutagenicity) before scaling up synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.